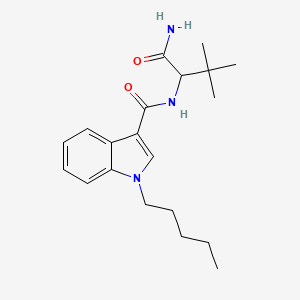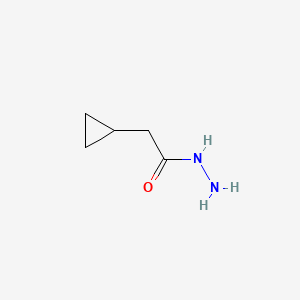
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide
Overview
Description
“(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide” is a Macamide impurity that may be used in the study of metabolic diseases . It is a natural product found in Lepidium meyenii .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H41NO2 . Its average mass is 399.609 Da and its monoisotopic mass is 399.313721 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows :Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that fatty acid derivatives, such as those related to the compound , possess antimicrobial properties. A study explored the synthesis of fatty acid amides, including compounds with structural similarities, revealing potent antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents for medical and pharmaceutical use (Nengroo et al., 2021).
Applications in Food and Cosmetic Industries
Another area of research has focused on the synthesis of compounds from fatty acids and their esters, showing significant biological activities, such as inhibition of cancer cell proliferation. These compounds exhibit potential as functional materials in food, pharmaceuticals, and cosmetics, indicating their diverse applicability and beneficial properties (Jang et al., 2009).
Interaction with the Endocannabinoid System
The interaction of N-alkylamides, including compounds similar to the one of interest, with the mammalian endocannabinoid system, has opened new avenues for research. Such compounds have shown affinity for cannabinoid receptors, indicating possible therapeutic applications in modulating physiological and cognitive processes related to the endocannabinoid system (Hajdu et al., 2014).
Catalytic Synthesis and Chemical Properties
The catalytic synthesis of fatty acid esters, exploring the chemical transformations and potential applications of such compounds, represents another scientific interest. These studies contribute to understanding the chemical properties and synthesis pathways of fatty acid derivatives, potentially leading to innovative applications in various industries (Davletbakova et al., 2004).
Mechanism of Action
Target of Action
The primary target of N-(3-Methoxybenzyl-(9Z,12Z)-Octadecadienamide, also known as Macamide Impurity 10, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the degradation of endocannabinoids in the nervous system .
Mode of Action
N-(3-Methoxybenzyl-(9Z,12Z)-Octadecadienamide interacts with its target, FAAH, by inhibiting its activity . This inhibition is concentration-dependent and may be irreversible . The compound’s structure is similar to anandamide, a natural endocannabinoid, which allows it to bind to the FAAH enzyme and protect anandamide from metabolism .
Biochemical Pathways
The inhibition of FAAH by N-(3-Methoxybenzyl-(9Z,12Z)-Octadecadienamide affects the endocannabinoid system . This system contains the cannabinoid receptors CB1 and CB2, as well as their endogenous ligands . The activation of cannabinoid receptors by cannabinoid agonists inhibits adenylyl cyclase, leading to decreased intracellular production of cyclic AMP and modulation of ion channel activities .
Pharmacokinetics
It is known that the compound demonstrates concentration-dependent faah inhibitory activities
Result of Action
The inhibition of FAAH by N-(3-Methoxybenzyl-(9Z,12Z)-Octadecadienamide leads to increased levels of endocannabinoids, like anandamide, in the brain . This can result in neuroprotective activity and may also contribute to the anti-fatigue effects observed in some studies .
Biochemical Analysis
Biochemical Properties
N-(3-Methoxy)Benzyllinoleamide has been shown to interact with various enzymes and proteins. It can inhibit fatty acid amide hydrolase, modulating anandamide expression . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
N-(3-Methoxy)Benzyllinoleamide has significant effects on various types of cells and cellular processes. It has been shown to have neuroprotective effects, including its capacity to protect against corticosterone-induced neurotoxicity . It can also reduce hippocampal neuroinflammation and increase hippocampal neurotrophy .
Molecular Mechanism
At the molecular level, N-(3-Methoxy)Benzyllinoleamide exerts its effects through various mechanisms. It can considerably increase the expression levels of synaptic-structure-related proteins in the hippocampus . It also prevents corticosterone-induced mitochondrial apoptosis, restrains the expression levels of pro-apoptotic proteins, and increases the expression levels of Bcl-2 .
Temporal Effects in Laboratory Settings
The effects of N-(3-Methoxy)Benzyllinoleamide change over time in laboratory settings. For instance, a 93% increase in N-(3-Methoxy)Benzyllinoleamide was recorded after 7-day fermentation . This indicates that the compound’s stability and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-Methoxy)Benzyllinoleamide vary with different dosages in animal models. For example, it has been shown to enhance the endurance capacity of mice by increasing liver glycogen levels and decreasing blood urea nitrogen, lactate dehydrogenase, blood ammonia, and blood lactic acid levels .
Metabolic Pathways
N-(3-Methoxy)Benzyllinoleamide is involved in various metabolic pathways. It is suggested that glucosinolates are one of the most important precursors of N-(3-Methoxy)Benzyllinoleamide .
Transport and Distribution
While specific transporters or binding proteins for N-(3-Methoxy)Benzyllinoleamide have not been identified, it is soluble in DMSO, indicating that it may be transported and distributed within cells and tissues via this solvent .
Properties
IUPAC Name |
(9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7-,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBTHWVNBJSPS-NQLNTKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187441 | |
| Record name | (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883715-22-8 | |
| Record name | (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883715-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)



![2H,4H-4,8-Methano[1,3]dioxolo[4,5-c]azepine](/img/structure/B591318.png)








![6,7-Dihydro-2H-pyrrolo[1,2-a]imidazol-3(5H)-one](/img/structure/B591330.png)
